molecular formula C14H9N3 B12973195 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

Katalognummer: B12973195
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: NWZPGJRUBPGLQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system attached to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with benzyl halides or similar electrophiles. One common method includes a two-step one-pot reaction where 2-aminopyridine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with benzyl halides to yield the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its antitumor effects. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile: Known for its broad pharmacological activities.

    3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group, used in different therapeutic applications.

    3-(Imidazo[1,2-a]pyridin-2-yl)benzamide: Contains an amide group, showing different biological activities.

Uniqueness

This compound is unique due to its specific combination of the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C14H9N3

Molekulargewicht

219.24 g/mol

IUPAC-Name

3-imidazo[1,2-a]pyridin-2-ylbenzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)13-10-17-7-2-1-6-14(17)16-13/h1-8,10H

InChI-Schlüssel

NWZPGJRUBPGLQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.